N-(3,4-dichlorophenyl)-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide
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Overview
Description
N-(3,4-dichlorophenyl)-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide is a chemical compound with a complex structure that includes dichlorophenyl, methoxy, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3,4-dichloroaniline: This can be achieved by chlorination of aniline.
Formation of the sulfonamide group: The 3,4-dichloroaniline is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions to form the sulfonamide intermediate.
Introduction of the methoxy group: The intermediate is then subjected to a methoxylation reaction using a suitable methoxylating agent.
Final coupling: The final step involves coupling the methoxylated intermediate with an appropriate isopropyl benzene derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include primary or secondary amines.
Substitution: Products include substituted phenyl derivatives.
Scientific Research Applications
N-(3,4-dichlorophenyl)-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. The compound may also interact with cellular receptors, altering signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dichlorophenyl)-2-methoxybenzene-1-sulfonamide
- N-(3,4-dichlorophenyl)-2-methoxy-5-methylbenzene-1-sulfonamide
- N-(3,4-dichlorophenyl)-2-ethoxy-5-(propan-2-yl)benzene-1-sulfonamide
Uniqueness
N-(3,4-dichlorophenyl)-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-methoxy-5-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO3S/c1-10(2)11-4-7-15(22-3)16(8-11)23(20,21)19-12-5-6-13(17)14(18)9-12/h4-10,19H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJHKUBZHDFIES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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